![molecular formula C26H45NO19 B12043721 alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

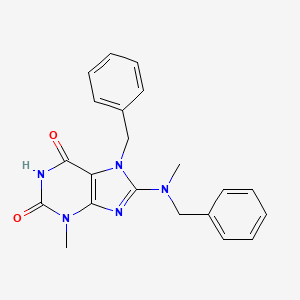

α-L-フコシル-(1→2)-β-D-ガラクトシル-(1→3)-[α-L-フコシル-(1→4)]-N-アセチル-D-グルコサミンは、さまざまな生物学的プロセスにおいて重要な役割を果たす複雑なオリゴ糖です。この化合物は、フコース(ヘキソースデオキシ糖)を含むフコシル化オリゴ糖の一種です。 フコシル化オリゴ糖は、細胞間認識、シグナル伝達、および免疫応答への関与で知られています .

準備方法

合成ルートと反応条件

α-L-フコシル-(1→2)-β-D-ガラクトシル-(1→3)-[α-L-フコシル-(1→4)]-N-アセチル-D-グルコサミンの合成は、通常、酵素的方法を用います。一般的なアプローチの1つは、組換えα-L-フコシダーゼ酵素を使用して、オリゴ糖骨格にフコース残基の付加を触媒することです。例えば、ペドバクター属の組換えα-L-フコシダーゼは、類似のフコシル化化合物を効率的に合成するために使用されてきました .

工業生産方法

この化合物の工業生産は、微生物発酵プロセスを通じて達成できます。大腸菌は、フコシル化オリゴ糖の合成を促進する組換え酵素の発現のための宿主として頻繁に使用されます。 反応条件は、目的とする生成物の高収率と高純度を達成するために最適化されます .

化学反応の分析

反応の種類

α-L-フコシル-(1→2)-β-D-ガラクトシル-(1→3)-[α-L-フコシル-(1→4)]-N-アセチル-D-グルコサミンは、加水分解、酸化、およびグリコシル化を含むさまざまな化学反応を起こします。

一般的な試薬と条件

加水分解: オリゴ糖からフコース残基を切断するα-L-フコシダーゼ酵素によって触媒されます。

酸化: オリゴ糖の官能基を修飾するために、穏やかな酸化剤を使用することで達成できます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな官能基と糖残基を持つさまざまなフコシル化オリゴ糖が含まれ、これらは異なる生物活性を持つ可能性があります .

科学研究への応用

α-L-フコシル-(1→2)-β-D-ガラクトシル-(1→3)-[α-L-フコシル-(1→4)]-N-アセチル-D-グルコサミンは、科学研究で多くの応用があります。

化学: グリコシル化反応と複雑なオリゴ糖の合成を研究するためのモデル化合物として使用されます。

生物学: 細胞間認識とシグナル伝達に関与しており、細胞間相互作用を研究するための貴重なツールとなっています。

医学: 免疫調節における役割や、腸内環境を改善するプレバイオティクスとしての可能性など、治療応用が調査されています。

科学的研究の応用

Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine has numerous applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.

Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.

Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a prebiotic to promote gut health.

Industry: Used in the production of functional foods and nutraceuticals due to its prebiotic properties.

作用機序

α-L-フコシル-(1→2)-β-D-ガラクトシル-(1→3)-[α-L-フコシル-(1→4)]-N-アセチル-D-グルコサミンの作用機序は、体内の特定の受容体や酵素との相互作用に関与します。オリゴ糖のフコース残基は、レクチンやその他の炭水化物結合タンパク質に結合し、細胞間相互作用やシグナル伝達経路を仲介できます。 この化合物は、免疫細胞と相互作用し、それらの活性を影響を与えることによって、免疫応答を調節することもできます .

類似の化合物との比較

類似の化合物

2'-フコシルラクトース: 同様のプレバイオティックおよび免疫調節特性を持つ別のフコシル化オリゴ糖。

3'-フコシルラクトース: 異なる生物活性を持つ2'-フコシルラクトースの異性体。

ラクト-N-フコペンタオース: 追加の糖残基を持つより複雑なフコシル化オリゴ糖.

独自性

α-L-フコシル-(1→2)-β-D-ガラクトシル-(1→3)-[α-L-フコシル-(1→4)]-N-アセチル-D-グルコサミンは、その独特の構造と、複数のフコース残基の存在によりユニークであり、これにより異なる生物活性を与えます。 さまざまな受容体や酵素と相互作用する能力により、さまざまな用途に適した汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

2’-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic and immune-modulating properties.

3’-Fucosyllactose: An isomer of 2’-fucosyllactose with distinct biological activities.

Lacto-N-fucopentaose: A more complex fucosylated oligosaccharide with additional sugar residues.

Uniqueness

Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine is unique due to its specific structure and the presence of multiple fucose residues, which confer distinct biological activities. Its ability to interact with a wide range of receptors and enzymes makes it a versatile compound for various applications .

特性

分子式 |

C26H45NO19 |

|---|---|

分子量 |

675.6 g/mol |

IUPAC名 |

N-[(3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23?,24-,25-,26-/m0/s1 |

InChIキー |

OXNGKCPRVRBHPO-VIXGDSECSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)

![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)